molecular formula C15H11ClN2O B15064886 7-Chloro-2-(p-tolyl)quinazolin-4(1H)-one CAS No. 90362-97-3

7-Chloro-2-(p-tolyl)quinazolin-4(1H)-one

Cat. No.: B15064886
CAS No.: 90362-97-3
M. Wt: 270.71 g/mol
InChI Key: VEDLSNNMKVQPQQ-UHFFFAOYSA-N
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Description

7-Chloro-2-(p-tolyl)quinazolin-4(1H)-one: is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-(p-tolyl)quinazolin-4(1H)-one typically involves the condensation of 2-aminobenzamide with p-tolualdehyde in the presence of a chlorinating agent. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

    Substitution: The chloro group in the compound can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Oxidized quinazolinone derivatives.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It can interact with various biological targets, making it a valuable tool in biochemical assays.

Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent. Its derivatives are being explored for their anti-cancer, anti-inflammatory, and antimicrobial properties.

Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Chloro-2-(p-tolyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2-(p-Tolyl)quinazolin-4(1H)-one: Lacks the chloro group, which may affect its biological activity.

    7-Chloroquinazolin-4(1H)-one: Lacks the p-tolyl group, which may influence its chemical properties.

    2-Phenylquinazolin-4(1H)-one: Has a phenyl group instead of a p-tolyl group, leading to different biological activities.

Uniqueness: The presence of both the chloro and p-tolyl groups in 7-Chloro-2-(p-tolyl)quinazolin-4(1H)-one makes it unique. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

90362-97-3

Molecular Formula

C15H11ClN2O

Molecular Weight

270.71 g/mol

IUPAC Name

7-chloro-2-(4-methylphenyl)-3H-quinazolin-4-one

InChI

InChI=1S/C15H11ClN2O/c1-9-2-4-10(5-3-9)14-17-13-8-11(16)6-7-12(13)15(19)18-14/h2-8H,1H3,(H,17,18,19)

InChI Key

VEDLSNNMKVQPQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)N2

Origin of Product

United States

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